

Spectroscopic Analysis of 3'-Nitropropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 3'-Nitropropiophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **3'-Nitropropiophenone**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for **3'-Nitropropiophenone** is $C_9H_9NO_3$, with a molecular weight of 179.17 g/mol. Spectroscopic analysis confirms the presence of a 1,3-disubstituted benzene ring, a nitro group, and a propiophenone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **3'-Nitropropiophenone** exhibits characteristic signals for the aromatic protons and the ethyl group of the propiophenone chain. The electron-withdrawing nature of the nitro and carbonyl groups deshields the aromatic protons, shifting them downfield.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.77	Singlet (or Triplet, $J \approx$ 2 Hz)	1H	H-2'
~8.42	Doublet of Doublets	1H	H-4' or H-6'
~8.30	Doublet of Doublets	1H	H-6' or H-4'
~7.71	Triplet	1H	H-5'
3.10	Quartet	2H	-CH ₂ -
1.25	Triplet	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~196.5	C=O (Ketone)
~148.4	C-NO ₂
~138.2	C-1'
~134.0	Aromatic CH
~130.0	Aromatic CH
~127.5	Aromatic CH
~123.0	Aromatic CH
~32.0	-CH ₂ -
~8.5	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3'-Nitropropiophenone** shows strong absorption bands corresponding to the carbonyl and nitro groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3100-3000	Medium	Aromatic C-H	Stretching
~2980-2940	Medium	Aliphatic C-H	Stretching
~1700	Strong	C=O (Ketone)	Stretching
~1610, 1580, 1480	Medium-Strong	C=C	Aromatic Ring Stretching
~1530	Strong	N-O	Asymmetric Stretching (NO ₂)
~1350	Strong	N-O	Symmetric Stretching (NO ₂)
~810, 740	Strong	C-H	Out-of-plane Bending (m-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The mass spectrum of **3'-Nitropropiophenone** is consistent with its molecular weight and shows characteristic fragmentation.

m/z	Relative Intensity	Assignment
179	Moderate	$[M]^+$ (Molecular Ion)
150	Strong	$[M - C_2H_5]^+$ (Loss of ethyl group)
120	Moderate	$[M - C_2H_5 - NO]^+$
104	Moderate	$[C_7H_4O]^+$
76	Moderate	$[C_6H_4]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **3'-Nitropropiophenone** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
- Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

IR Spectroscopy (FTIR)

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **3'-Nitropropiophenone** sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Dissolve a small amount of **3'-Nitropropiophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

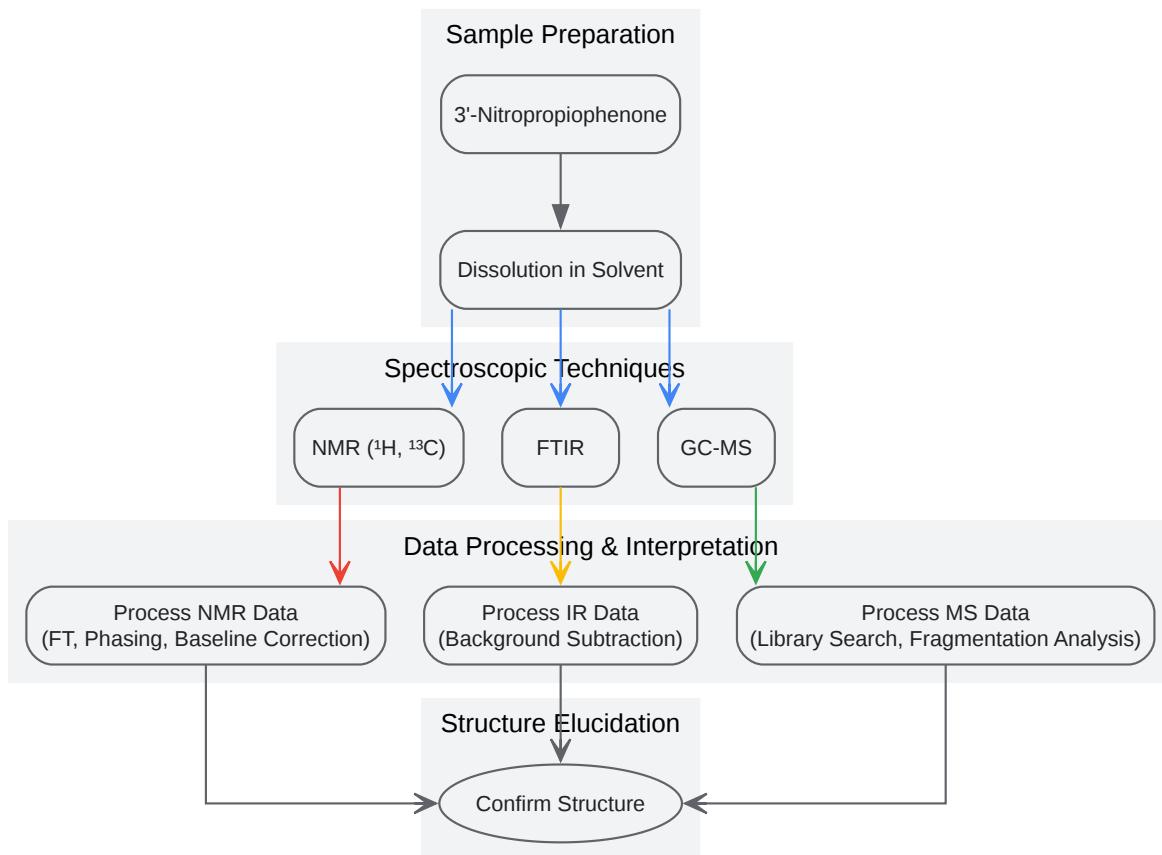
- Gas Chromatograph (GC):
 - Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 300.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3'-Nitropropiophenone**.

General Workflow for Spectroscopic Analysis

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